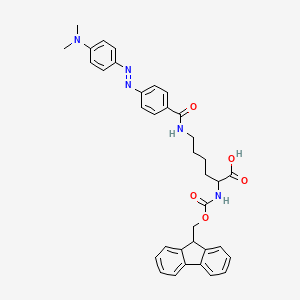

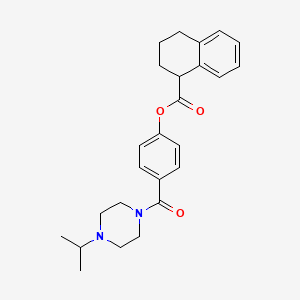

FK-448 Free base

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

FK-448 Freie Base ist ein potenter und spezifischer Inhibitor von Chymotrypsin, einem Enzym, das an der Proteinverdauung beteiligt ist. Es hat einen IC50-Wert von 720 nM, was seine hohe Wirksamkeit bei der Hemmung der Chymotrypsinaktivität zeigt . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung wegen ihrer Fähigkeit zur Modulation der Enzymaktivität eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

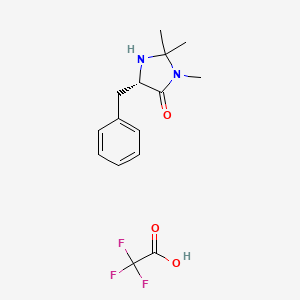

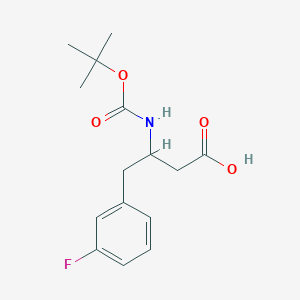

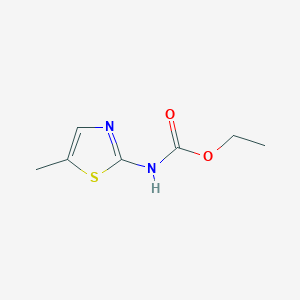

Die Synthese von FK-448 Freie Base beinhaltet die Reaktion von 1-Isopropylpiperazin mit 4-Ethoxycarbonyloxybenzoylchlorid in Chloroform unter Verwendung von Triethylamin als Protonenfänger. Die Ethoxycarbonylgruppe wird dann mit Pyrrolidin entfernt .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für FK-448 Freie Base nicht umfassend dokumentiert sind, folgt die Synthese typischerweise den Laborherstellungsverfahren mit Skalierungsanpassungen, um größere Produktionsvolumina zu ermöglichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

FK-448 Freie Base unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hemmung der Esterolyse: Es hemmt geringfügig die Esterolyse von Trypsin und Thrombin.

Hydrolytische Aktivität: Es hemmt moderat die hydrolytischen Aktivitäten von Cathepsin G.

Häufige Reagenzien und Bedingungen

Reagenzien: 1-Isopropylpiperazin, 4-Ethoxycarbonyloxybenzoylchlorid, Triethylamin, Pyrrolidin.

Bedingungen: Reaktionen werden typischerweise in Chloroform bei kontrollierten Temperaturen durchgeführt.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist FK-448 Freie Base selbst, mit geringfügigen Nebenprodukten, die von den spezifischen Reaktionsbedingungen abhängen.

Wissenschaftliche Forschungsanwendungen

FK-448 Freie Base wird in der wissenschaftlichen Forschung, insbesondere in den folgenden Bereichen, umfassend eingesetzt:

Biologie: Es hilft beim Verständnis der Rolle von Chymotrypsin in verschiedenen biologischen Prozessen.

Industrie: Es wird bei der Entwicklung von Enzyminhibitoren und verwandten biochemischen Produkten eingesetzt.

Wirkmechanismus

FK-448 Freie Base übt seine Wirkungen aus, indem es Chymotrypsin spezifisch hemmt. Es bindet an die aktive Stelle des Enzyms und verhindert so, dass es die Hydrolyse von Peptidbindungen in Proteinen katalysiert . Diese Hemmung ist hochspezifisch, mit minimalen Auswirkungen auf andere Proteasen wie Plasmin und Kallikrein .

Wirkmechanismus

FK-448 Free base exerts its effects by specifically inhibiting chymotrypsin. It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds in proteins . This inhibition is highly specific, with minimal effects on other proteases such as plasmin and kallikrein .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

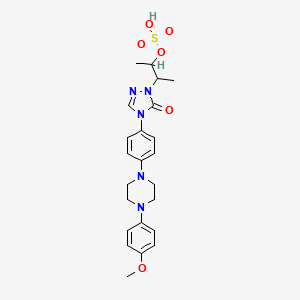

FK-448 Methansulfonat: Eine weitere Form von FK-448 mit ähnlichen inhibitorischen Eigenschaften.

Traxivitug: Ein Chymotrypsin-Inhibitor mit unterschiedlichen strukturellen Eigenschaften.

Carbobenzoxyprolin: Ein weiterer Enzyminhibitor mit unterschiedlichen Anwendungen.

Einzigartigkeit

FK-448 Freie Base ist aufgrund seiner hohen Spezifität und Potenz bei der Hemmung von Chymotrypsin einzigartig. Sein IC50-Wert von 720 nM ist deutlich niedriger als der vieler anderer Inhibitoren, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .

Eigenschaften

Molekularformel |

C25H30N2O3 |

|---|---|

Molekulargewicht |

406.5 g/mol |

IUPAC-Name |

[4-(4-propan-2-ylpiperazine-1-carbonyl)phenyl] 1,2,3,4-tetrahydronaphthalene-1-carboxylate |

InChI |

InChI=1S/C25H30N2O3/c1-18(2)26-14-16-27(17-15-26)24(28)20-10-12-21(13-11-20)30-25(29)23-9-5-7-19-6-3-4-8-22(19)23/h3-4,6,8,10-13,18,23H,5,7,9,14-17H2,1-2H3 |

InChI-Schlüssel |

BPNWUGVANKCJDV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C3CCCC4=CC=CC=C34 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)

![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)

![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)